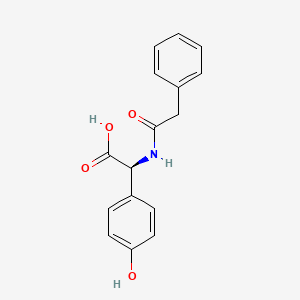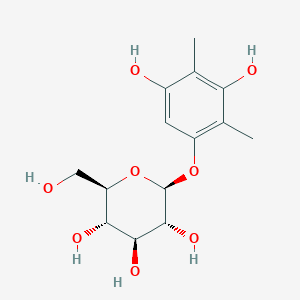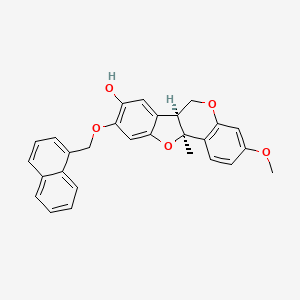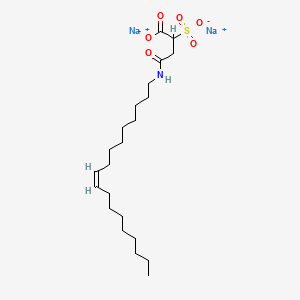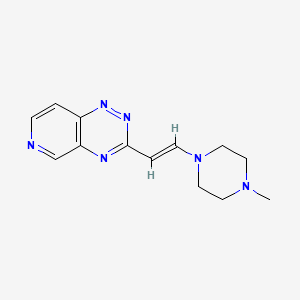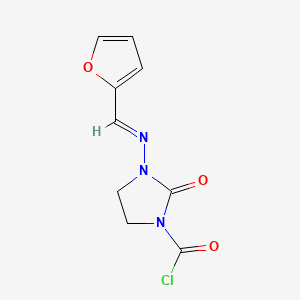
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which combines a tropane alkaloid with a thienyl glycolate moiety, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Tropane Ring: This step involves the cyclization of a suitable precursor to form the tropane ring system.
Introduction of the Thienyl Glycolate Moiety: This is achieved through a series of reactions, including esterification and substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tropane or thienyl glycolate moieties.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the desired substitution, but reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to receptors and enzymes.
Medicine: It has potential therapeutic applications, including as an anticholinergic agent.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The pathways involved include inhibition of acetylcholine binding, resulting in reduced cholinergic activity.
相似化合物的比较
Similar Compounds
Mazaticol: Another compound with a similar structure, known for its anticholinergic activity.
Trihexyphenidyl: A well-known anticholinergic agent used in the treatment of Parkinson’s disease.
Benztropine: Another tropane derivative with anticholinergic properties.
Uniqueness
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride is unique due to its specific combination of a tropane ring and a thienyl glycolate moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
64471-32-5 |
|---|---|
分子式 |
C19H28ClNO3S |
分子量 |
385.9 g/mol |
IUPAC 名称 |
[(1S,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] (2R)-2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H27NO3S.ClH/c1-20-14-8-10-15(20)16(11-9-14)23-18(21)19(22,13-5-2-3-6-13)17-7-4-12-24-17;/h4,7,12-16,22H,2-3,5-6,8-11H2,1H3;1H/t14-,15-,16+,19-;/m0./s1 |
InChI 键 |
IJLBTCXBESFTGK-MHEBZSRLSA-N |
手性 SMILES |
CN1[C@H]2CC[C@H]1[C@@H](CC2)OC(=O)[C@](C3CCCC3)(C4=CC=CS4)O.Cl |
规范 SMILES |
CN1C2CCC1C(CC2)OC(=O)C(C3CCCC3)(C4=CC=CS4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



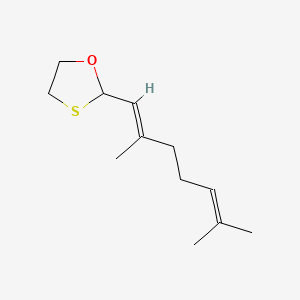
![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)

